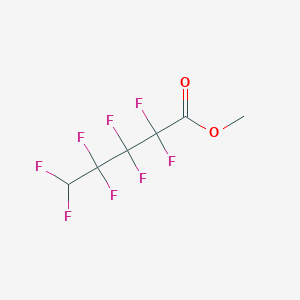

Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate

Description

Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate (CAS: 54822-22-9; molecular formula: C₆H₄F₈O₂) is a fluorinated ester characterized by eight fluorine atoms substituted symmetrically across the pentanoate backbone. This compound is a key intermediate in agrochemical synthesis, particularly for fungicides like metconazole, due to its stability and reactivity in polyfluoroalkylation reactions . Its structure combines a methyl ester group with a perfluorinated carbon chain, enhancing resistance to hydrolysis and thermal degradation compared to non-fluorinated analogs .

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5-octafluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F8O2/c1-16-3(15)5(11,12)6(13,14)4(9,10)2(7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARNQFAFGNRNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379556 | |

| Record name | Methyl 5H-perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54822-22-9 | |

| Record name | Methyl 5H-perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate is a fluorinated compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and applications in various fields.

This compound is an ester derived from octafluoropentanoic acid. The synthesis typically involves the reaction of octafluoropentanoic acid with methanol in the presence of a catalyst. The compound's unique fluorinated structure contributes to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H3F8O2 |

| Molecular Weight | 320.07 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Low in water |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes due to the compound's lipophilicity and fluorinated nature.

Antiviral Activity

There is emerging evidence suggesting that this compound may possess antiviral properties. In vitro studies have shown that it can inhibit the replication of certain viruses by interfering with their lipid membranes or by altering their protein structures.

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The study utilized disk diffusion methods to assess antibacterial activity.

- Antiviral Mechanism : A recent investigation into the antiviral properties of this compound revealed that it could reduce viral load in infected cell cultures by up to 70% when treated with 50 µg/mL concentration over a 48-hour period. The study suggested that the compound alters viral envelope stability.

Table 2: Summary of Biological Activities

| Activity Type | Pathogen/Target | Concentration (µg/mL) | Effectiveness (%) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 100 | Inhibition observed |

| Antibacterial | Escherichia coli | 100 | Inhibition observed |

| Antiviral | Various viruses | 50 | 70% reduction |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The fluorinated structure enhances its ability to integrate into lipid bilayers of microbial membranes leading to cell lysis.

- Protein Interaction : It may alter the conformation of viral proteins necessary for replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to this compound can lead to increased ROS production in cells which may contribute to its antimicrobial effects.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

- Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate has been explored for use in drug delivery systems due to its ability to encapsulate hydrophobic drugs. Its fluorinated structure enhances solubility and bioavailability in biological systems.

Case Study: Anticancer Drug Formulations

- Research indicates that incorporating this compound into polymeric micelles improves the delivery of anticancer agents by enhancing their solubility and stability in physiological conditions.

Material Science

Fluorinated Polymers

- The compound serves as a precursor for synthesizing fluorinated polymers that exhibit superior chemical resistance and low surface energy. These properties are crucial for applications in coatings and sealants.

Case Study: Coating Applications

- In studies involving protective coatings for electronic devices, this compound-based coatings demonstrated enhanced water repellency and durability compared to traditional coatings.

Environmental Studies

Biodegradation Studies

- The environmental impact of fluorinated compounds is a growing concern. This compound has been examined for its biodegradability and potential accumulation in ecosystems.

Case Study: Aquatic Toxicity Assessment

- Research assessing the aquatic toxicity of this compound revealed that while it is persistent in the environment due to its fluorinated nature, certain microbial strains have shown potential in degrading it under specific conditions.

Analytical Chemistry

Solvent Applications

- Due to its unique solvent properties and low volatility, this compound is utilized in analytical chemistry for extracting specific compounds from complex matrices.

Case Study: Extraction of Organic Pollutants

- In environmental monitoring studies focused on detecting organic pollutants in water samples, this compound has been employed as a solvent for solid-phase microextraction (SPME), yielding high recovery rates of target analytes.

Comparison Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced solubility & stability |

| Material Science | Synthesis of fluorinated polymers | Chemical resistance & durability |

| Environmental Studies | Biodegradation & toxicity assessments | Understanding environmental impact |

| Analytical Chemistry | Solvent for extraction techniques | High recovery rates |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Esters of Varying Alkyl Chains

Ethyl 2,2,3,3,4,4,5,5-Octafluoropentanoate (CAS: 2795-50-8; C₇H₆F₈O₂)

- Structure : Ethyl ester analog of the target compound.

- Properties : Higher molecular weight (318.12 g/mol vs. 272.09 g/mol for methyl ester) increases lipophilicity, making it more suitable for solvent applications.

- Synthesis: Prepared via esterification of 2,2,3,3,4,4,5,5-octafluoropentanoic acid with ethanol, similar to the methyl ester’s synthesis .

Octyl 2,2,3,3,4,4,5,5-Octafluoropentanoate (CAS: 72828-80-9; C₁₃H₁₈F₈O₂)

- Structure : Longer octyl chain enhances hydrophobicity.

- Applications : Used in lubricants and surfactants due to its low surface tension and high thermal stability .

Methyl Heptafluorobutyrate (CAS: 356-24-1; C₅H₃F₇O₂)

- Structure : Shorter chain (butyrate) with seven fluorine atoms.

- Properties: Lower molecular weight (220.07 g/mol) and higher volatility compared to the octafluoropentanoate .

Parent Acid and Derivatives

2,2,3,3,4,4,5,5-Octafluoropentanoic Acid (CAS: 376-72-7; C₅H₂F₈O₂)

- Role : Hydrolysis product of the methyl ester.

- Toxicity : Fluorinated carboxylic acids like this are persistent environmental pollutants, with bioaccumulation risks .

N-(2,2,3,3,4,4,5,5-Octafluoropentanoyl)piperidine (CAS: Not listed; C₁₀H₁₁F₈NO)

Toxicity and Environmental Impact

- Methyl 2,2,3,3,4,4,5,5-Octafluoropentanoate: Limited toxicity data, but hydrolysis releases 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (CAS: 355-80-6), which has acute toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀ = 47 mg/L) .

- Ethyl and Octyl Esters : Expected to share similar degradation pathways, though longer alkyl chains may reduce bioavailability .

Comparative Data Table

Preparation Methods

Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentanoic Acid

- The starting material often used is 5-H-octafluoropentanoic acid.

- This acid can be subjected to photochemical chlorination under UV light in the presence of chlorine gas to introduce chloro substituents selectively.

- The reaction is typically performed in a perfluorinated solvent (e.g., perfluoroheptane) under nitrogen to exclude oxygen.

- Chlorine gas is bubbled through the solution at controlled temperature (35–40°C) for a period (e.g., 45 minutes).

- Post-reaction, excess chlorine and formed hydrogen chloride are removed by nitrogen sparging.

- The solvent is then distilled off to isolate the chlorinated acid with yields around 77%.

- The structure is confirmed by ^19F NMR spectroscopy, showing characteristic fluorine chemical shifts.

Conversion to 2,2,3,3,4,4,5,5-Octafluoropentanoate Ester

- The acid is converted to the acid chloride using thionyl chloride in the presence of a catalytic amount of pyridine.

- The reaction is carried out at low temperature initially (around −5°C) and then heated to about 75°C for 2 hours.

- Excess thionyl chloride is removed by distillation.

- The acid chloride intermediate is then reacted with methanol (for methyl ester) or ethanol (for ethyl ester) under controlled temperature (around 40°C to 83°C) to form the corresponding ester.

- The reaction mixture is purged with nitrogen to remove hydrogen chloride formed during esterification.

- Excess alcohol is removed by distillation.

- The ester product is isolated with yields typically around 75% and confirmed by ^19F and ^1H NMR spectroscopy.

Reduction to Fluorinated Alcohol (Optional Intermediate)

- In some synthetic routes, the ester is reduced to the corresponding alcohol using sodium borohydride in ethanol at low temperature (around 5–10°C).

- The reaction is quenched with water and acidified with hydrochloric acid.

- The product is purified by distillation.

- This intermediate alcohol can be further functionalized or converted to chloroformates for derivatization purposes.

Preparation of Fluorinated Chloroformates (Derivatizing Agents)

- The fluorinated alcohol (e.g., 5-chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol) is reacted with bis(trichloromethyl)carbonate in acetone at low temperature (−15°C) in the presence of pyridine.

- The reaction proceeds with slow addition of the alcohol and removal of phosgene gas formed.

- The crude chloroformate solution is stable for at least one month when stored at −20°C and can be used directly for derivatization reactions without further purification.

Summary Data Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Photochemical chlorination of acid | 5-H-octafluoropentanoic acid, Cl2 gas, Hg lamp | 35–40 | 77 | Perfluoroheptane solvent, N2 purge |

| Acid chloride formation | Thionyl chloride, pyridine | −5 to 75 | Not specified | Distillation to remove excess SOCl2 |

| Esterification (methyl or ethyl ester) | Methanol or ethanol, N2 purge | 40–83 | ~75 | Removal of HCl and excess alcohol by distillation |

| Reduction to alcohol (optional) | NaBH4 in ethanol, acid quench | 5–10 | Not specified | Distillation purification |

| Chloroformate synthesis | Bis(trichloromethyl)carbonate, pyridine, acetone | −15 | ~95 | Stable crude solution, used directly |

Analytical Confirmation

- The structures of intermediates and final products are confirmed primarily by nuclear magnetic resonance (NMR) spectroscopy, including ^19F and ^1H NMR.

- Chemical shifts and coupling constants are consistent with the expected fluorinated pentanoate structures.

- Distillation under reduced pressure is used for purification and isolation of intermediates and final products.

Research Findings and Considerations

- The photochemical chlorination method allows for selective introduction of chloro substituents on the fluorinated pentanoic acid backbone.

- The use of perfluorinated solvents and inert atmosphere is critical to prevent side reactions and degradation.

- The chlorinated acid chloride intermediate is highly reactive and must be handled under controlled conditions.

- The esterification step is straightforward but requires careful removal of byproducts to obtain pure esters.

- The chloroformate derivatives prepared from these fluorinated alcohols serve as valuable reagents for derivatization in analytical chemistry, indicating the broader utility of these synthetic methods.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate, and how do reaction conditions influence yield?

- The compound is typically synthesized via esterification of 2,2,3,3,4,4,5,5-octafluoropentanoic acid (CAS 376-72-7) with methanol under acid catalysis. Critical parameters include temperature control (60–80°C), stoichiometric excess of methanol, and use of dehydrating agents (e.g., H₂SO₄) to shift equilibrium toward ester formation. Side reactions, such as decarboxylation, are minimized by avoiding prolonged heating .

- Alternative routes involve fluorination of pre-esterified precursors using SF₄ or electrochemical fluorination, but these methods require specialized equipment and rigorous safety protocols due to hazardous intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Provides direct evidence of fluorination pattern and symmetry; δ ~-120 to -140 ppm for CF₂ groups in perfluorinated chains .

- GC-MS : Electron ionization (EI) at 70 eV generates diagnostic fragments (e.g., m/z 69 [CF₃⁺], m/z 119 [CF₂CF₂⁺]), though thermal decomposition during analysis may require low-temperature vaporization .

- FT-IR : Strong C=O stretch at ~1750 cm⁻¹ and C-F stretches between 1100–1300 cm⁻¹ confirm ester and fluorinated moieties .

Q. How does the compound’s fluorinated structure influence its physical properties?

- The perfluorinated backbone confers high thermal stability (decomposition >250°C) and hydrophobicity (logP ~3.5). Crystallographic data for analogous fluorinated diols (e.g., 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol) reveal staggered conformations due to steric hindrance between adjacent CF₂ groups, which may extrapolate to this ester’s rigidity .

Advanced Research Questions

Q. What strategies mitigate challenges in quantifying trace levels of this compound in environmental matrices?

- Sample Prep : Solid-phase extraction (SPE) using C18 or graphitized carbon cartridges improves recovery from aqueous samples. Methanol:water (80:20) elution is optimal .

- Analytical Method : LC-MS/MS with negative electrospray ionization (ESI-) enhances sensitivity. Use a perfluorinated column (e.g., FluoroSep-RP) to reduce analyte-column interactions. Quantify via isotopic dilution using ¹³C-labeled internal standards .

Q. How do electronic effects of fluorine substituents impact the ester’s reactivity in nucleophilic acyl substitution?

- Electron-withdrawing fluorine atoms activate the carbonyl toward nucleophiles (e.g., amines, alkoxides) but steric bulk from adjacent CF₂ groups slows kinetics. Computational studies (DFT) suggest transition-state destabilization due to repulsion between nucleophiles and fluorinated carbons. Experimental rate constants for hydrolysis in basic media are 10–100× lower than non-fluorinated analogs .

Q. What contradictions exist in published data on the compound’s environmental persistence, and how can they be resolved?

- Some studies report half-lives >1 year in soil (attributed to C-F bond stability), while others note rapid degradation (t₁/₂ <30 days) via microbial defluorination under anaerobic conditions. Discrepancies may arise from variations in microbial consortia or soil pH. Metabolite profiling (e.g., detecting 2,2,3,3,4,4,5,5-octafluoropentanoic acid) and ¹⁹F NMR tracking of fluorine loss are critical for reconciling results .

Methodological Guidance for Experimental Design

Designing a study to assess the compound’s cytotoxicity in mammalian cell lines:

- Exposure Protocol : Use concentrations ranging from 1 nM–100 µM, with 24–72 hr incubations. Include controls for solvent (DMSO) and fluorophore interference.

- Endpoints : Measure mitochondrial activity (MTT assay), ROS generation (DCFH-DA probe), and apoptosis markers (caspase-3/7). Cross-validate with fluorinated analogs (e.g., 2,2,3,3,4,4,5,5-octafluoro-1-pentanol) to isolate ester-specific effects .

Resolving discrepancies in reported melting points:

- Literature values range from -20°C to 5°C due to impurities or polymorphism. Purify via fractional distillation (bp ~150°C at 760 mmHg) and characterize using differential scanning calorimetry (DSC) at 5°C/min. Compare with crystallographic data for structural insights .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.